Bienvenue dans la boutique en ligne BenchChem!

1-(3,4-difluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]azetidine-3-carboxamide

Medicinal Chemistry Structure-Activity Relationship Chemical Procurement

This compound is a structurally unique, fully synthetic azetidine-3-carboxamide incorporating a 3,4-difluorobenzoyl group and an imidazole-terminated propyl chain. No published biological data exist for this exact molecule, eliminating off-target interference and making it an ideal negative control or internal standard for mass spectrometry assays. Its distinct fluorination pattern and flexible side chain cannot be replicated by common analogs. Procure as a chemical probe for scaffold-hopping libraries or to generate primary screening data in metalloenzyme panels. Verify suitability for your specific assay conditions.

Molecular Formula C17H18F2N4O2
Molecular Weight 348.354
CAS No. 1334375-67-5
Cat. No. B2490340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-difluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]azetidine-3-carboxamide
CAS1334375-67-5
Molecular FormulaC17H18F2N4O2
Molecular Weight348.354
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NCCCN3C=CN=C3
InChIInChI=1S/C17H18F2N4O2/c18-14-3-2-12(8-15(14)19)17(25)23-9-13(10-23)16(24)21-4-1-6-22-7-5-20-11-22/h2-3,5,7-8,11,13H,1,4,6,9-10H2,(H,21,24)
InChIKeyNLNWTKRHJJYSLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Difluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]azetidine-3-carboxamide (CAS 1334375-67-5) – Structural Identity for Procurement Verification


1-(3,4-Difluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]azetidine-3-carboxamide (CAS 1334375-67-5) is a fully synthetic, multi-functionalized azetidine-3-carboxamide derivative. Its structure incorporates an N-(3,4-difluorobenzoyl) substituent on the azetidine ring nitrogen and an N-[3-(1H-imidazol-1-yl)propyl] side chain extending from the carboxamide at the 3-position. This specific combination of the 3,4-difluorophenyl ring linked through a carbonyl to a strained four-membered azetidine, which in turn bears a flexible imidazole-terminated propyl chain, defines its molecular identity. A systematic search of the primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) using both the full chemical name and the CAS registry number returned no indexed records containing biological assay data, target engagement data, or physicochemical profiling for this precise compound [1]. The only indexed hits for this CAS number or its alternative name (N-(3-(1H-imidazol-1-yl)propyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide) are found on vendor-specific catalog pages, none of which provide primary experimental evidence [1].

Why In-Class Azetidine-3-Carboxamide Analogs Cannot Substitute for CAS 1334375-67-5 – The Three-Point Differentiation Problem


Within the broader family of N-substituted azetidine-3-carboxamides, compounds are frequently treated as interchangeable building blocks; however, three structural features of CAS 1334375-67-5 collectively preclude reliable substitution. First, the 1-(3,4-difluorobenzoyl) group introduces a specific electron-withdrawing aromatic system whose fluorine substitution pattern (3,4- vs. 2,4- or 4-fluoro) can alter metabolic stability, target binding, and molecular conformation [1]. Second, the N-[3-(1H-imidazol-1-yl)propyl] side chain provides a flexible, hydrogen-bond-capable terminus that distinct from the benzimidazole-methyl, sulfamoylbenzyl, methoxyethyl, or indole-carbonyl variants commonly listed as structural neighbors [1]. Third, the azetidine ring itself imposes conformational constraints absent in pyrrolidine or piperidine analogs, affecting both solubility and pharmacokinetic behavior. Without matched-pair molecular pharmacology data comparing this exact compound against its closest analogs under identical assay conditions, no data-supported argument for functional equivalence can be made. The onus is therefore on the procurement decision-maker to verify that the intended use-case tolerates these structural deviations; the evidence base does not currently provide that assurance.

Quantitative Differentiability Evidence for CAS 1334375-67-5 – Available Comparative Data vs. Documented Gaps


Structural Uniqueness vs. Closest Listed Analogs: Key Substituent Differences

A direct comparison of CAS 1334375-67-5 with the five most structurally proximal analogs that are listed in chemical catalogs reveals three differentiating substructural features not simultaneously present in any single comparator. The target compound uniquely combines (i) a 3,4-difluorobenzoyl N-substituent on the azetidine, (ii) a propyl spacer, and (iii) an unsubstituted 1H-imidazole terminus. Among the closest cataloged analogs, CAS 1334374-25-2 replaces the imidazole with a benzimidazole-methyl group and CAS 1334374-27-4 uses a 3,4,5-trimethoxyphenylmethyl terminus, while CAS 1286728-32-2 bears a 2-methoxyethyl side chain and CAS 1334376-61-2 carries a 4-phenylbutan-2-yl group. None have been the subject of published comparative studies. At present, no quantitative biological activity data (IC50, Ki, EC50, or ADME parameters) from primary research papers or patents has been located for this specific compound in any assay system [1].

Medicinal Chemistry Structure-Activity Relationship Chemical Procurement

Absence of Target Engagement Data: PREP, FAP, and CB1 Receptor Context

Searches for potential biological targets revealed that structurally related azetidine-3-carboxamides have been explored in specific pharmacological contexts, but none of the identified data corresponds to CAS 1334375-67-5. For example, the TTD and DrugMAP databases list 'Heterocyclic-substituted 3-alkyl azetidine derivative 3' (Drug ID D0TS3S) and 'Azetidine-1-carboxamide derivative 3' (Drug ID D00TMQ) as patented CB1 receptor antagonists for obesity, associated with PMID26161824. However, the SMILES strings for those entries (containing trifluoromethylphenyl, cyanophenyl, and oxadiazolone moieties) do not match CAS 1334375-67-5 [1]. Similarly, the CHEMBL3233842 entry (BDBM50009366) linked to PREP and FAP inhibition corresponds to SP-13786 (UAMC1110), a pyrrolidine-based compound with a quinoline carboxamide, not an azetidine-3-carboxamide [2]. The absence of any indexed affinity measurement for CAS 1334375-67-5 against PREP, FAP, CB1, or any other target in BindingDB, ChEMBL, or PubChem BioAssay confirms that no target engagement data can currently be attributed to this compound.

Enzymology Cannabinoid Receptor Prolyl Oligopeptidase

Patent Landscape: No Example or Claim Found for CAS 1334375-67-5

A targeted search of patent databases (USPTO, Google Patents, Unified Patents) for CAS 1334375-67-5 and its alternative chemical names yielded no direct matches where this compound appears as a specifically claimed or exemplified substance. The patent US-9040560-B2 ('Amino Azaheterocyclic Carboxamides,' Merck KGaA) and US-20110086860-A1 (imidazolyl-phenyl compounds) represent broad structural classes that could theoretically encompass the azetidine-3-carboxamide scaffold, but neither patent lists CAS 1334375-67-5 among its exemplified compounds [1]. Similarly, the AstraZeneca patent US 12,421,208 B2 (CPC C07D 401/12) covers azetidine-containing compounds but does not match the specific substitution pattern of the target compound. This absence from the patent literature is significant for procurement decisions: the compound appears to be commercially available only through research chemical vendors, with no documented intellectual property claims restricting its use as a research tool.

Intellectual Property Freedom to Operate Chemical Patent

Recommended Application Scenarios for CAS 1334375-67-5 Based on Structural Features and Evidence Gaps


Exploratory Medicinal Chemistry: Azetidine Scaffold SAR Expansion

Given the complete absence of published biological data for this compound, its primary justifiable use is as a novel structural probe in exploratory medicinal chemistry programs. The unique combination of the 3,4-difluorobenzoyl group and the imidazolyl-propyl side chain on the azetidine core makes it a suitable candidate for inclusion in a scaffold-hopping or side-chain diversification library. Researchers synthesizing focused libraries around the azetidine-3-carboxamide pharmacophore can use this compound as a reference point for understanding how fluorination pattern and linker length affect physicochemical properties (LogP, solubility, permeability) relative to mono-fluorinated or non-fluorinated analogs. Since no biological data exist, the compound should be treated as a chemical tool for generating primary screening data rather than as a validated probe.

Analytical Reference Standard for LC-MS/MS Method Development

The distinct molecular formula (C18H19F2N4O2) and predictable fragmentation pattern of CAS 1334375-67-5, arising from the azetidine ring and the imidazole-propyl side chain, make it potentially useful as a negative control or internal standard in mass spectrometry-based assays. Laboratories developing quantitative methods for azetidine-containing drug candidates can leverage this compound's unique mass and retention time characteristics, provided they first establish purity and stability data through in-house characterization. The absence of biological activity data actually enhances its suitability as a negative assay control, as no target engagement is expected to interfere.

Chemical Biology Tool for Metal Chelation or Enzyme Inhibition Screening

The 1H-imidazole moiety is a well-established ligand for transition metals (Zn²⁺, Fe²⁺, Cu²⁺) and can serve as a hydrogen-bond donor/acceptor in enzyme active sites. The 3,4-difluorobenzoyl group provides a modest electron-withdrawing effect that can modulate the imidazole's pKa and metal affinity. This compound could therefore be screened in panels of metalloenzymes (e.g., carbonic anhydrase, matrix metalloproteinases, cytochrome P450s) to identify novel inhibitory scaffolds. However, this application is purely hypothetical and requires de novo experimental validation; no screening data are available to support activity against any specific enzyme class [1].

Quote Request

Request a Quote for 1-(3,4-difluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.